molecular formula C21H45N B1630444 Didecylmethylamine CAS No. 7396-58-9

Didecylmethylamine

Cat. No. B1630444
CAS RN: 7396-58-9
M. Wt: 311.6 g/mol
InChI Key: ATBNMWWDBWBAHM-UHFFFAOYSA-N
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Description

Didecylmethylamine is a clear slightly light yellow liquid with a fishlike odor . It is insoluble in water and less dense than water .


Synthesis Analysis

Didecylmethylamine can be synthesized as an 80% active aqueous fluid . This concentration offers several advantages, including formulation versatility and ease of handling .


Molecular Structure Analysis

The molecular formula of Didecylmethylamine is C21H45N . It has a molecular weight of 311.59 .


Chemical Reactions Analysis

Didecylmethylamine may be used in the synthesis of N,N-didecyl-N-methyl-N-(4-vinylbenzyl)ammonium chloride . It may also be employed as a catalyst for promoting cross-linking reactions .


Physical And Chemical Properties Analysis

Didecylmethylamine is a liquid at 20°C . It has a refractive index of 1.448 and a density of 0.807 g/mL at 20°C .

Scientific Research Applications

Synthesis and Bactericidal Performance

Didecylmethylamine (DMA10) has been utilized in the synthesis of didecylmethylhydroxyethylammonium chloride (DMHAC10), a cationic surfactant. The synthesized DMHAC10 demonstrated significant bactericidal properties against Staphylococcus aureus and Escherichia coli, with killing ratios of 99.4% and 99.6%, respectively, under specific concentrations and exposure times (Liu Yun-ling, 2008).

Pulmonary Toxicity and Inflammation

Studies have shown that didecyldimethylammonium chloride (DDAC), derived from DMA, can induce acute pulmonary toxicity and inflammation when combined with ethylene glycol. This combination has been observed to synergistically enhance pulmonary cytotoxicity and inflammatory responses in animal models (Kwon et al., 2016).

Toxicity in Human Bronchial Epithelial Cells

Research indicates that DDAC, often used in household products as an antimicrobial agent, exhibits concentration-dependent cytotoxicity in human bronchial epithelial cells. The combination of DDAC with ethylene glycol was found to potentiate mitochondrial damage, cell membrane disruption, and oxidative stress, suggesting a potential health hazard (Kwon et al., 2015).

Irritancy and Hypersensitivity Potential

Didecyldimethylammonium chloride (DDAC) has been evaluated for its irritancy and sensitization potential following dermal exposure. Significant irritancy and potential for hypersensitivity responses were observed in a murine model, indicating concerns regarding the use of this chemical and related compounds (Anderson et al., 2016).

Activation of Type 2 Innate Lymphoid Cells

Topical application of DDAC activates type 2 innate lymphoid cells (ILC2s) and initiates a mixed-type allergic response. The exposure resulted in increased production of Th2 cytokines in the skin, contributing to the understanding of chemical sensitization and allergic responses (Shane et al., 2019).

Susceptibility to Disinfectants and Antibiotic-Resistant Strains

Research on DDAC's susceptibility against standard strains used for evaluating disinfectants and antibiotic-resistant strains indicates its bactericidal efficiency. These findings are relevant for understanding the spread of resistant strains and the effectiveness of disinfection processes (Chojecka et al., 2015).

Pulmonary Inflammation and Fibrosis

DDAC has been linked to pulmonary inflammation and fibrosis in mice. This study provided insights into the potential health hazards of occupational exposure to DDAC, especially in relation to lung health (Ohnuma et al., 2010).

Safety And Hazards

Didecylmethylamine is classified as Acute Toxicity - Category 4, Oral, and Skin Irritation - Category 2 . It is also hazardous to the aquatic environment, both short-term (Acute - Category 1) and long-term (Chronic - Category 1) . It is combustible and may burn but does not ignite readily . When heated, vapors may form explosive mixtures with air .

properties

IUPAC Name

N-decyl-N-methyldecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H45N/c1-4-6-8-10-12-14-16-18-20-22(3)21-19-17-15-13-11-9-7-5-2/h4-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBNMWWDBWBAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN(C)CCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H45N
Record name DIDECYLMETHYL AMINE
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DSSTOX Substance ID

DTXSID5027649
Record name N-Methyldidecylamine
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Molecular Weight

311.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Didecylmethyl amine appears as a clear slightly light yellow liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid
Record name DIDECYLMETHYL AMINE
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Record name 1-Decanamine, N-decyl-N-methyl-
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Product Name

N-Methyldidecylamine

CAS RN

7396-58-9
Record name DIDECYLMETHYL AMINE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Didecylmethylamine
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Record name N-Methyldidecylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
KR Smith, RO Johannessen… - Journal of the Society of …, 1987 - pascal-francis.inist.fr
Comparing didecylmethylamine oxide with stearyldimethylamine oxide … Comparing didecylmethylamine oxide with stearyldimethylamine oxide …
Number of citations: 5 pascal-francis.inist.fr
H Ju, Y Jiang, T Geng, Y Wang, C Zhang - Journal of Molecular Liquids, 2017 - Elsevier
… research [6], [7], [8], under nitrogen atmosphere, 130 C and 8.0 h, didecyldimethylammonium methyl carbonates (DDMC) can be successfully obtained from didecylmethylamine and …
Number of citations: 34 www.sciencedirect.com
B Thalhamer, AS Guntner, W Buchberger - Journal of Analytical and …, 2022 - Elsevier
… For the quantitation of DDAC-10, the peak area of its pyrolysis product didecylmethylamine … The pyrolysis of DDAC-C10 for example yields didecylmethylamine as a product of highest …
Number of citations: 9 www.sciencedirect.com
J Sun, Q Li, Y Li - FINE CHEMICALS-DALIAN-, 2008 - hero.epa.gov
A cationic surfactant didecylmethylhydroxyethylammonium chloride (DMHAC10) was synthesized from didecylmethylamine (DMA10), hydrochloric acid and ethylene oxide (EO). The …
Number of citations: 4 hero.epa.gov
T Chen, C Dwyre-Gygax, RS Smith… - Journal of Agricultural …, 1995 - ACS Publications
… Didecylmethylamine (I). Didecylamine (10 g, 33.6 mmol) and methyl iodide (5.0 g, 35.3 mmol) were … The ether and the didecylmethylamine were …
Number of citations: 23 pubs.acs.org
RA Mrozek, PJ Cole, SM Cole, JL Schroeder… - Journal of Materials …, 2010 - cambridge.org
… Stoichiometric amounts of maleic anhydride-functionalized polybutadienes and hydroxyl-functionalized polybutadienes were mixed with 0.5 mass% didecylmethylamine …
Number of citations: 17 www.cambridge.org
JL Lenhart, PJ Cole - The Journal of Adhesion, 2006 - Taylor & Francis
Polymer gels are crosslinked polymer networks, highly swollen with solvent. For practical gel applications adhesion to a wide range of substrates over a broad range of temperatures is …
Number of citations: 36 www.tandfonline.com
HB Lee, TE Peart, KLE Kaiser - Journal of Chromatography A, 1996 - Elsevier
… Instead of stearonitrile which was used by other workers, didecylmethylamine was employed as an IS for NPD analysis. These two compounds have similar chromatographic properties …
Number of citations: 52 www.sciencedirect.com
F Li, F Qin, C Cai, Y Pang, W Liu, Q Li… - Sustainable Energy & …, 2021 - pubs.rsc.org
… DDSB with a larger hydrophobicity structure was obtained from didecylmethylamine and 1,3-propane-sultone to verify this view. Only 0.01 g L −1 DDSB can exhibit UCST-responsive …
Number of citations: 5 pubs.rsc.org
MB Chan‐Park, FJ McGarry - Polymer composites, 1996 - Wiley Online Library
… 0.10% didecylmethylamine (DAMA 1010 from &on Chemicals) was also added to epoxidized … (DAMA 1010, a didecylmethylamine from Exxon Chemicals, was the tertiary amine used.) …

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